Parlar 26

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

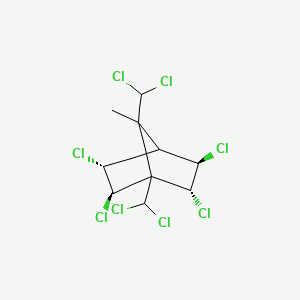

Parlar 26, also known as this compound, is a useful research compound. Its molecular formula is C10H10Cl8 and its molecular weight is 413.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Analytical Methodologies

The quantification of Parlar 26 in various matrices, such as fish tissues and environmental samples, has been facilitated by advanced analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

A notable method for analyzing this compound involves gas chromatography coupled with mass spectrometry (GC-MS). This technique allows for the separation and identification of individual congeners within complex mixtures.

- Isotope Dilution Technique : The use of stable isotope-labeled internal standards (e.g., 13C-labeled this compound) enhances accuracy in quantification by compensating for matrix effects and instrument variability .

- Large Volume Injection (LVI) : This method enables the injection of larger sample volumes, improving sensitivity and detection limits for low-concentration samples .

Table 1: Analytical Conditions for this compound Detection

| Parameter | Value |

|---|---|

| Injector Temperature | 120 °C to 300 °C |

| Column Type | DB-5MS (30m x 0.25mm) |

| Sample Volume | Variable (up to large volumes) |

| Detection Limit | Low parts-per-trillion |

High-Resolution Gas Chromatography (HRGC)

High-resolution gas chromatography has also been employed to analyze toxaphene congeners, including this compound. This method minimizes interferences from other compounds and enhances the resolution of closely eluting congeners .

Environmental Monitoring

This compound is frequently monitored in environmental studies due to its persistence and potential bioaccumulation in aquatic ecosystems.

Case Study: Toxaphene Levels in Fish

A study conducted in the Pearl River Delta area revealed that fish samples contained significant levels of toxaphene, with this compound being one of the predominant congeners detected . The median concentration was reported at approximately 12.87 pg/g wet weight.

Table 2: Concentration of Toxaphene Congeners in Fish Samples

| Congener | Median Concentration (pg/g) |

|---|---|

| This compound | 12.87 |

| Other Congeners | Varies |

Health Risk Assessments

Research has indicated potential health risks associated with exposure to persistent organic pollutants like this compound. Studies have explored correlations between adipose tissue concentrations of such pollutants and health issues like endometriosis .

Regulatory Frameworks

The Environmental Protection Agency (EPA) has established methods for detecting toxaphene congeners, including this compound, as part of its efforts to monitor environmental contaminants . Method 8276 outlines procedures for sample collection, preparation, and analysis using GC-MS techniques.

特性

分子式 |

C10H10Cl8 |

|---|---|

分子量 |

413.8 g/mol |

IUPAC名 |

(2R,3R,5R,6R)-2,3,5,6-tetrachloro-1,7-bis(dichloromethyl)-7-methylbicyclo[2.2.1]heptane |

InChI |

InChI=1S/C10H10Cl8/c1-9(7(15)16)2-3(11)5(13)10(9,8(17)18)6(14)4(2)12/h2-8H,1H3/t2?,3-,4-,5+,6+,9?,10?/m1/s1 |

InChIキー |

FCZHUROLVAKWCN-VDGRNJIESA-N |

異性体SMILES |

CC1(C2[C@H]([C@@H](C1([C@H]([C@@H]2Cl)Cl)C(Cl)Cl)Cl)Cl)C(Cl)Cl |

正規SMILES |

CC1(C2C(C(C1(C(C2Cl)Cl)C(Cl)Cl)Cl)Cl)C(Cl)Cl |

同義語 |

2,3,5,6,8,8,10,10-octachlorobornane 2-exo,3-endo,5-exo,6-endo,8,8,10,10-octachlorobornane 2-OCBN |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。